3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFLMRQFLRQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673360 | |
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179915-95-7 | |
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Approach
A widely used method for synthesizing biphenyl carboxylic acids involves Suzuki–Miyaura cross-coupling between a bromobenzoic acid derivative and a fluorinated aryl boronic acid. For example, 4-bromobenzoic acid can be coupled with 3,3'-difluorophenylboronic acid under palladium catalysis to yield the desired biphenyl carboxylic acid.
Key reaction conditions include:
- Catalyst: PdCl₂ supported on water-soluble fullerene derivatives (e.g., C60-TEGs/PdCl₂) or Pd(OAc)₂.
- Base: Potassium carbonate (K₂CO₃) is preferred due to cost-effectiveness and good yields compared to Cs₂CO₃ or Na₂CO₃.
- Solvent: A mixture of water and organic solvents such as dioxane or dimethylformamide (DMF).
- Temperature: Typically 80–120°C.
- Reaction time: Approximately 4 hours under inert atmosphere (argon or nitrogen).
This method offers green chemistry advantages with water-soluble catalysts and mild conditions, achieving moderate to high yields of biphenyl carboxylic acids.
Ester Hydrolysis to Obtain Carboxylic Acid
In some protocols, the biphenyl carboxylic acid is first synthesized as a methyl ester intermediate, which is then hydrolyzed to the acid. For example, methyl 3,3'-difluoro-[1,1'-biphenyl]-4-carboxylate can be hydrolyzed using aqueous sodium hydroxide in dioxane at 60°C with stirring until the reaction completes. The reaction mixture is then acidified to precipitate the carboxylic acid.
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis solvent | 1,4-Dioxane and 1 M aqueous NaOH | Equal volumes |
| Temperature | 60°C | Mild heating |
| Reaction time | Until completion (several hours) | Monitored by TLC or HPLC |
| Workup | Acidification with HCl, extraction | Drying over MgSO₄, evaporation |
This method yields the free acid with moderate overall yield (~12% reported in similar fluorinated biphenyl acids).
Direct Fluorination and Carboxylation
Alternative approaches may involve direct fluorination of biphenyl intermediates followed by carboxylation. However, these methods are less common for 3,3'-difluoro substitution due to regioselectivity challenges and potential over-fluorination. Instead, fluorinated boronic acids or halides are preferred as starting materials to ensure precise substitution patterns.
- The choice of base significantly affects yield; potassium carbonate is preferred over sodium carbonate or bicarbonate due to better yields and cost considerations.
- Water-soluble fullerene-supported palladium catalysts have proven effective in Suzuki coupling, enabling greener and more sustainable synthesis routes.
- Hydrolysis of methyl esters under mild alkaline conditions is a reliable method to obtain the free carboxylic acid without harsh conditions that could degrade sensitive fluorinated compounds.
- Purification typically involves flash column chromatography and acid-base extraction to isolate the pure acid.
The preparation of 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is efficiently achieved via Suzuki–Miyaura cross-coupling of fluorinated boronic acids with bromobenzoic acid derivatives, followed by hydrolysis of ester intermediates when applicable. Optimization of catalyst, base, and reaction conditions allows for environmentally friendly and scalable synthesis with moderate to good yields. The use of water-soluble palladium catalysts and mild hydrolysis conditions enhances the sustainability and practicality of the process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Reduction: Formation of 3,3’-Difluoro-[1,1’-biphenyl]-4-methanol.
Oxidation: Formation of 3,3’-Difluoro-[1,1’-biphenyl]-4-aldehyde or 3,3’-Difluoro-[1,1’-biphenyl]-4-ketone.
Scientific Research Applications
Pharmaceutical Applications
The compound is notable for its biological activity, particularly in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for active pharmaceutical ingredients (APIs).
Case Study: Anticancer Activity
Recent studies have shown that derivatives of biphenyl compounds exhibit anticancer properties. For instance, research indicated that 3,3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid analogs demonstrated cytotoxic effects against specific cancer cell lines. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target proteins, potentially improving therapeutic efficacy.
Materials Science Applications
In materials science, this compound can serve as a building block for advanced materials such as metal-organic frameworks (MOFs) and polymers.
Table: Comparison of Biphenyl Derivatives in Material Science
| Compound Name | Application Area | Unique Properties |
|---|---|---|
| This compound | MOF Synthesis | High stability and tunable porosity |
| 4-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | Conductive Polymers | Enhanced electrical conductivity |
| 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid | Photonic Applications | Superior optical properties due to multiple fluorination |
The unique fluorination pattern of this compound allows for enhanced electronic properties in materials applications.
Agrochemical Applications
Research indicates that this compound could be utilized in the development of agrochemicals with improved efficacy. Its ability to interact with biological systems makes it a candidate for herbicides or pesticides.
Case Study: Herbicide Development
A study focused on synthesizing derivatives of this compound for use as herbicides showed promising results in inhibiting weed growth while being less harmful to crops. This dual functionality is crucial for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
Fluorine substitution patterns significantly influence electronic, steric, and supramolecular properties:
- 3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (): Symmetric fluorine substitution at 3' and 5' positions enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs. This symmetry may improve crystallinity in MOFs.
- 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 505082-81-5, ): Adjacent fluorine atoms at 3' and 4' positions introduce ortho effects , which may hinder rotational freedom and alter π-π stacking in solid-state applications.
Physical and Chemical Properties
Biological Activity
3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular pathways, its antioxidant capabilities, and its potential therapeutic applications.
Chemical Structure
The compound is characterized by a biphenyl structure with two fluorine atoms at the 3-position of each phenyl ring and a carboxylic acid group at the para position. This unique configuration may influence its biological interactions and efficacy.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In comparative studies using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated a concentration-dependent ability to neutralize free radicals. The effective concentration (EC50) values suggest that it is comparable to well-known antioxidants such as ascorbic acid .
Enzyme Inhibition
Inhibitory effects on key enzymes have also been documented. Specifically, studies have shown that this compound can inhibit d-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative diseases such as schizophrenia. The IC50 value for DAAO inhibition was significantly lower than that of standard inhibitors like benzoic acid, indicating strong potential for therapeutic applications in neurological disorders .
Neuroprotective Effects
A study evaluated the neuroprotective properties of this compound in a murine model of oxidative stress. Mice treated with the compound showed reduced markers of oxidative damage and improved cognitive function compared to control groups. This suggests potential utility in treating neurodegenerative conditions .
Anticancer Activity
In vitro assays against various cancer cell lines revealed that the compound exhibits cytotoxic effects. Notably, it reduced cell viability in A549 lung cancer cells by more than 50% at concentrations lower than those required for non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is commonly employed:
Suzuki-Miyaura Cross-Coupling : React 3-fluorophenylboronic acid with a fluorinated bromobenzene derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., THF/DMF) at 80–100°C for 12–24 hours .
Carboxylation : Treat the biphenyl intermediate with CO₂ or a carboxylating agent (e.g., KCN) under acidic conditions.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–2 mol%), solvent polarity, and temperature to improve yield (typically 60–85%) .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns using NMR (δ 7.2–8.1 ppm for aromatic protons) and NMR (δ -110 to -120 ppm for fluorines) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to validate molecular weight (expected [M-H]⁻: 262.2 g/mol) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.2 minutes .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Water | <1 (pH-dependent) |
- Storage : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture (>1 year stability under inert gas) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of fluorine substituents?
- Protocol :
Grow single crystals via slow evaporation in ethanol/water (1:1).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL, focusing on fluorine positional parameters and torsional angles between biphenyl rings .
- Data Interpretation : Fluorine atoms at the 3,3' positions introduce steric hindrance, leading to dihedral angles of 15–25° between aromatic rings .
Q. What strategies mitigate decomposition during functionalization of the carboxylic acid group?
- Approaches :
- Protection/Deprotection : Use tert-butyl or methyl esters to shield the carboxyl group during reactions (e.g., amidation). Deprotect with TFA/water (95:5) .
- Low-Temperature Reactions : Conduct acyl chloride formation at 0–5°C using SOCl₂ or oxalyl chloride to minimize side reactions .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Synthesis :
Combine this compound with Zn(NO₃)₂·6H₂O in DMF/ethanol (3:1) at 120°C for 48 hours.
Activate MOFs under vacuum (200°C, 12 hours).
- Characterization : Analyze BET surface area (>1000 m²/g) and CO₂ adsorption capacity (~2.5 mmol/g at 1 bar) .
Q. How should researchers address discrepancies in reported NMR data for fluorinated biphenyls?
- Resolution Steps :
Cross-reference solvent-specific shifts (e.g., DMSO-d₆ vs. CDCl₃).
Validate assignments using - coupling constants (e.g., ) .
Compare with computational models (DFT calculations at B3LYP/6-31G* level) .
Data Contradiction Analysis
Q. Why do melting points vary across literature (e.g., 227–236°C vs. 240–245°C)?
- Factors :
- Purity : Impurities (e.g., residual solvents) lower observed melting points. Recrystallize from ethanol/water.
- Polymorphism : Fluorine substituents may induce multiple crystalline forms. Use DSC to detect phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
